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1-Isopropyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B13111110
CAS No.: 91322-88-2
M. Wt: 163.26 g/mol
InChI Key: ANBCWUXKCQDISE-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Tetrahydroindole Core Structures in Heterocyclic Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. biosynth.com This aromatic heterocycle is not merely a synthetic curiosity but is prevalent in nature and medicine. biosynth.comyoutube.com It forms the core of the essential amino acid tryptophan and is found in vital neurotransmitters like serotonin (B10506) and melatonin, which regulate numerous physiological processes. biosynth.com The indole framework is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds. mdpi.com Consequently, indole derivatives have been extensively investigated and developed into drugs for treating a wide array of conditions, including cancer, inflammation, and microbial infections. biosynth.commdpi.comontosight.ai

The partially saturated counterpart, the tetrahydroindole core, serves as a crucial synthetic intermediate and a significant structural component in its own right. biosynth.com Specifically, the 4,5,6,7-tetrahydroindole structure provides a versatile platform for constructing more complex polyheterocyclic systems with potential medicinal or optoelectronic applications. nih.gov Dehydrogenation of certain tetrahydroindoles, such as the 4,5,6,7-tetrahydroindol-4-one motif, yields 4-hydroxy-indoles, a moiety present in bioactive alkaloids like psilocin and in pharmaceuticals such as the beta-blocker pindolol. nih.gov The presence of both a pyrrole and a ketone functionality in many tetrahydroindole analogs has made them a focus for synthesizing complex molecules with diverse biological activities. nih.gov

Overview of 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole as a Research Focus

This compound is a specific derivative within the broader class of tetrahydroindoles. While detailed research focusing exclusively on this compound is limited, its structure—a tetrahydroindole core with an isopropyl group attached to the nitrogen atom (N1 position)—positions it as a valuable building block in synthetic chemistry. The N-substituent, in this case, an isopropyl group, can influence the compound's physical properties, such as solubility and lipophilicity, and its reactivity in further chemical transformations.

Compounds with the tetrahydroindole skeleton are often explored for their potential biological activity. ontosight.aijmchemsci.com The research interest in related molecules, such as those with additional functional groups on the tetrahydroindole ring, stems from the proven bioactivity of the indole family, which includes anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiontosight.ai Therefore, this compound is primarily of interest as an intermediate for the synthesis of more complex, potentially pharmacologically active molecules. Its synthesis and derivatization allow chemists to introduce the N-isopropyl-tetrahydroindole moiety into larger molecular designs.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 91322-88-2
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Structure A bicyclic structure with a pyrrole ring fused to a cyclohexane (B81311) ring, and an isopropyl group on the nitrogen atom.

Historical Context of Indole and Tetrahydroindole Synthesis and Derivatization

The history of indole chemistry dates back over a century. nih.gov Indole itself was first isolated in 1866 by Adolf von Baeyer through the zinc dust distillation of oxindole, a derivative of the natural dye indigo. youtube.com This discovery opened the door to understanding a fundamental heterocyclic system. The development of synthetic methods soon followed, with the Fischer indole synthesis, developed in the late 19th century, becoming one of the most classic and widely used methods for creating the indole core. nih.govrsc.org This reaction has been pivotal in the total synthesis of numerous natural products, including the alkaloid murrayanine. rsc.org Over the decades, a vast array of named reactions for indole synthesis have been developed, including the Bartoli, Bischler, and Leimgruber–Batcho syntheses, each offering different pathways to access substituted indoles. nih.gov

The synthesis of the partially saturated tetrahydroindole scaffold has its own distinct history. One of the foundational methods for preparing the 4,5,6,7-tetrahydroindol-4-one motif was first reported by Nenitzescu and Scortzbanu in 1928. nih.gov This established an early route to this important synthetic intermediate. Modern synthetic chemistry has expanded the toolkit for creating tetrahydroindoles significantly. Contemporary methods often rely on transition metal-catalyzed reactions, such as those using palladium, copper, or iridium catalysts, to facilitate intra- and intermolecular cyclizations. researchgate.netorganic-chemistry.org Other established routes include the partial reduction of fully aromatic indoles or the oxidation of perhydroindoles, showcasing the chemical versatility in accessing this important structural class. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4,5,6,7-tetrahydroindol-4-one
4-hydroxy-indole
Indole
Melatonin
Murrayanine
Oxindole
Pindolol
Psilocin
Serotonin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B13111110 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole CAS No. 91322-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91322-88-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C11H17N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h7-9H,3-6H2,1-2H3

InChI Key

ANBCWUXKCQDISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1CCCC2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 Isopropyl 4,5,6,7 Tetrahydro 1h Indole Derivatives

Impact of Isopropyl Substitution on Biological Activity

The substituent at the N-1 position of the indole (B1671886) ring plays a pivotal role in modulating the pharmacological properties of heterocyclic compounds. While direct SAR studies systematically comparing the N-1 isopropyl group to other alkyl substituents on the 4,5,6,7-tetrahydro-1H-indole core are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for inferences regarding its impact.

The isopropyl group is a moderately bulky and lipophilic moiety. Its introduction at the N-1 position can influence biological activity in several ways:

Steric Bulk: The branched nature of the isopropyl group can provide a specific three-dimensional conformation that may be optimal for fitting into a particular binding pocket of a biological target. This steric hindrance can also prevent unwanted metabolism at the nitrogen atom, potentially increasing the compound's bioavailability and duration of action.

Target-Specific Interactions: In some cases, the isopropyl group may engage in favorable van der Waals or hydrophobic interactions within the target's binding site, contributing directly to binding affinity. For instance, in studies of other heterocyclic scaffolds, the size and shape of N-substituents are critical; increasing the size from a methyl to an ethyl or isopropyl group can sometimes rescue or enhance biological activity by providing a better fit within a hydrophobic pocket.

In the absence of direct comparative data for this specific scaffold, the selection of the N-1 isopropyl group in lead compounds often suggests that it offers a superior balance of steric, electronic, and lipophilic properties for a given biological target compared to smaller or larger, more linear, or more polar substituents.

Role of the Tetrahydroindole Ring System in Ligand-Target Interactions

The 4,5,6,7-tetrahydro-1H-indole ring system is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. This bicyclic system combines the aromatic, electron-rich character of a pyrrole (B145914) ring with a non-aromatic, flexible saturated carbocyclic ring. This unique combination is key to its role in ligand-target interactions.

The pyrrole portion of the ring system is crucial for establishing key binding interactions. The N-H group (if unsubstituted) can act as a hydrogen bond donor, while the aromatic π-electron system can participate in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

A significant example of the tetrahydroindole scaffold's role is seen in a series of 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones developed as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). nih.gov X-ray co-crystallography of one such compound with the catalytic domain of FGF-R1 revealed the specific interactions facilitated by the tetrahydroindole ring. The study demonstrated that the indole N-H and the adjacent carbonyl oxygen of the indolin-2-one moiety form critical hydrogen bonds with the "hinge region" of the kinase domain, a common binding motif for ATP-competitive kinase inhibitors. nih.gov This interaction anchors the ligand in the active site, allowing other parts of the molecule to establish further affinity-enhancing contacts. The tetrahydroindole ring, therefore, acts as a rigid and structurally defined anchor for high-affinity binding.

Effects of Substituents on the Tetrahydrocyclohexene Moiety

Substituents on both the pyrrole and the tetrahydrocyclohexene portions of the scaffold can significantly affect biological activity by altering the molecule's electronics, solubility, and steric profile.

In the development of the aforementioned RTK inhibitors, modifications were focused on the pyrrole ring of the tetrahydroindole system. Specifically, the introduction of a propionic acid moiety at the C-3 position of the tetrahydroindole ring was found to be particularly effective. nih.gov This substituent likely provides an additional interaction point, possibly with positively charged amino acid residues (like lysine (B10760008) or arginine) at the mouth of the active site, thereby increasing potency.

The following table illustrates the impact of substituents at the 3-position of the tetrahydroindole ring on the inhibition of various receptor tyrosine kinases.

Compound3-Position Substituent (R)VEGF-R2 IC₅₀ (nM)FGF-R1 IC₅₀ (nM)PDGF-Rβ IC₅₀ (nM)
Analogue 1-H150>100020
Analogue 2-CH₃100>100010
Analogue 3-(CH₂)₂COOH (Propionic acid)41204
Data sourced from research on indolin-2-one based tyrosine kinase inhibitors. nih.gov

While this data pertains to the pyrrole ring, the principles extend to the tetrahydrocyclohexene moiety. Substitutions on this saturated ring (positions 4, 5, 6, and 7) would primarily influence the molecule's conformation and lipophilicity. For example, introducing polar groups like hydroxyl (-OH) or carboxyl (-COOH) could enhance aqueous solubility and provide new hydrogen bonding opportunities. Conversely, adding small alkyl groups could increase lipophilicity or provide finer steric control to optimize the fit within a binding pocket. In studies of other scaffolds with saturated rings, such as tetrahydroisoquinolines, even small substituents like methyl or fluorine can significantly alter potency by influencing the molecule's preferred conformation or by displacing key water molecules in the active site. nih.gov

Rational Design Principles for Optimized Biological Activity

Rational drug design aims to optimize the biological activity of a lead compound based on an understanding of its interaction with the target. For 1-isopropyl-4,5,6,7-tetrahydro-1H-indole derivatives, several principles can be applied:

Structure-Based Design: When the 3D structure of the target is known (e.g., from X-ray crystallography), potent inhibitors can be designed. nih.govnih.gov The co-crystal structure of an FGF-R1 inhibitor revealed that the tetrahydroindole core binds in the ATP pocket, making key hydrogen bonds. nih.gov This knowledge allows designers to add substituents that can interact with nearby amino acid residues to increase affinity. For example, adding a group that can form a hydrogen bond with a specific aspartate residue in the binding site would be a rational design strategy.

Pharmacophore Modeling: A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. For the tetrahydroindole-based kinase inhibitors, the key pharmacophoric elements include a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor, and a hydrophobic aromatic region. nih.gov New derivatives can be designed by ensuring they conform to this pharmacophore while modifying other parts of the molecule to improve properties like selectivity or metabolic stability.

Modulating Physicochemical Properties: Properties such as lipophilicity (logP), aqueous solubility, and metabolic stability are critical for a compound's drug-like profile. The N-1 isopropyl group, for instance, increases lipophilicity. Further optimization might involve replacing it with other groups to fine-tune this property. Introducing polar substituents on the tetrahydrocyclohexene ring could improve solubility, while blocking potential sites of metabolism (e.g., by adding a fluorine atom) could enhance the compound's half-life. slideshare.net

Correlation of Structural Motifs with Specific Biological Targets

The versatility of the tetrahydroindole scaffold allows derivatives to be tailored for a variety of biological targets. The specific structural motifs appended to the core ring system are what determine its target specificity.

Receptor Tyrosine Kinases (VEGF-R2, FGF-R1, PDGF-Rβ): The 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-one motif is strongly correlated with the inhibition of these growth factor receptors. nih.gov The core structure mimics the purine (B94841) ring of ATP and binds to the kinase hinge region. The specific substituents on the indolin-2-one and tetrahydroindole rings then determine the potency and selectivity profile against different kinases in this family.

The table below summarizes the correlation between specific structural motifs based on the tetrahydroindole scaffold and their associated biological targets.

Structural MotifPrimary Biological Target ClassKey Interaction Mechanism
3-(Indolin-2-one-methylene)-tetrahydroindoleReceptor Tyrosine Kinases (e.g., VEGF-R2, FGF-R1)ATP-competitive inhibition via H-bonding to the kinase hinge region. nih.gov
Fused polyheterocyclic tetrahydroindolesDNA, Various EnzymesIntercalation into DNA; potential for inhibiting enzymes like topoisomerases. nih.gov
Aminopropyl-substituted tetrahydroindolesNon-receptor Tyrosine Kinases (e.g., Src, Yes)Targeting the ATP-binding site of Src family kinases.

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 4,5,6,7 Tetrahydro 1h Indole

Quantum Chemical Calculations: A Research Gap

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole are not found in the current body of scientific research.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and its ability to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For many organic molecules, including various indole (B1671886) compounds, HOMO-LUMO analysis has been performed to understand their electronic transitions and charge transfer properties. ajchem-a.comresearchgate.netnih.gov However, a specific analysis of the HOMO and LUMO energy levels and their distribution for this compound is not documented.

Molecular Modeling and Docking Simulations: Unexplored Territory

Molecular modeling and docking simulations are instrumental in drug discovery and development for predicting how a small molecule (ligand) might interact with a biological target, such as a protein.

Ligand-Protein Interaction Analysis

Molecular docking studies on various indole derivatives have revealed their potential to bind to a range of biological targets, often through hydrogen bonding and pi-stacking interactions. frontiersin.orgnih.gov These studies are crucial for understanding the mechanism of action of bioactive compounds. The absence of such studies for this compound means that its potential interactions with specific proteins and its pharmacological profile remain speculative.

Conformational Analysis and Binding Energy Prediction

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy shapes, which are often the ones that bind to biological targets. Binding energy predictions quantify the strength of the interaction between a ligand and a protein. Without dedicated computational studies, the preferred conformations of this compound and its potential binding affinities to any protein targets are unknown.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, which can be calculated using computational methods, are often used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of compounds. While databases like PubChem list some basic computed properties for related indole structures, a detailed analysis of descriptors specifically relevant to the biological activity of this compound has not been published. nih.gov

Mechanistic Insights from Computational Studies on Reactivity and Selectivity

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the reactivity and selectivity of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, determining transition states, and predicting the outcomes of chemical reactions, it appears that this particular substituted tetrahydroindole has not yet been the subject of such detailed theoretical investigation.

General computational studies on related indole derivatives, such as indolynes and other substituted indoles, have provided significant insights into their chemical behavior. These studies often employ methods like Density Functional Theory (DFT) to model electronic structures and reaction pathways. For instance, research on the cycloaddition reactions of indolynes has successfully explained observed regioselectivity by analyzing the polarity and distortion energies of the aryne intermediates. Similarly, theoretical analyses of nucleophilic additions to the indole nucleus have helped to rationalize product distributions.

However, without specific studies on this compound, any discussion of its reactivity and selectivity from a computational standpoint would be purely speculative. The influence of the N-isopropyl group and the saturated carbocyclic ring on the electronic properties and steric environment of the indole core would require dedicated theoretical calculations to be understood with any degree of certainty.

Therefore, this section cannot present detailed research findings or data tables as no specific computational data for this compound is currently available in the public domain.

Exploration of Biological Interactions and Potential Targets for 1 Isopropyl 4,5,6,7 Tetrahydro 1h Indole Derivatives

Modulation of Enzyme Activity

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. nih.govgoogle.com Aberrant HDAC activity is linked to various diseases, particularly cancer, making them a significant target for therapeutic development. nih.govgoogle.com While various indole (B1671886) derivatives have been explored as HDAC inhibitors, specific research focusing on the 1-isopropyl-4,5,6,7-tetrahydro-1H-indole scaffold is not extensively documented in the reviewed literature. Studies on related structures, such as indole-5- and indole-6-carboxylic acid hydroxyamides, have shown selective inhibition of HDAC8. google.com Other research has focused on different scaffolds, like frontiersin.org-shogaol derivatives and N-hydroxypropenamides bearing indazole moieties, which have demonstrated inhibitory activity against various HDAC isoforms. nih.govrsc.org

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a multifunctional protein critical for the base excision repair pathway, which corrects DNA damage from oxidation and alkylation. frontiersin.orgnih.gov Given its role in chemoresistance, APE1 is a target for cancer therapy. nih.govnih.gov While research into APE1 inhibitors has explored various chemical scaffolds, including indole-2-carboxylic acids, direct studies on this compound derivatives are limited. One studied compound, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, features an isopropyl group on a reduced heterocyclic system, but it is based on a tetrahydrothieno[2,3-c]pyridine core rather than a tetrahydroindole. nih.gov This compound, along with others, was found to inhibit APE1 in vitro, but further investigation suggested a non-specific mode of inhibition. nih.gov

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers, making it a viable target for anticancer drug development. nih.govnih.gov Research has identified derivatives of a related, more complex indeno[1,2-b]indole (B1252910) scaffold containing an isopropyl-substituted tetrahydroindole moiety as potent inhibitors of CK2. nih.gov

One such derivative, 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (referred to as 5a-2), demonstrated significant inhibition of intracellular CK2 activity in multiple tumor cell lines, comparable to the well-known inhibitor CX-4945. nih.gov In vitro kinase assays revealed that the potency of these indeno[1,2-b]indole derivatives is highly dependent on the substitution pattern. nih.gov

CompoundDescriptionIC₅₀ (nM)
5a-1Regioisomer of 5a-28170
5b-1Regioisomer of 5b-29910
5a-25-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione25
5b-2Regioisomer of 5a-247

This table presents the in vitro inhibitory concentrations (IC₅₀) of four 4,5,7-trisubstituted indeno[1,2-b]indole derivatives against Protein Kinase CK2. Data sourced from FEBS Open Bio. nih.gov

The data indicates that compounds 5a-2 and 5b-2 are 200- to 350-fold more potent than their respective regioisomers, highlighting the structural sensitivity of CK2 inhibition by this class of compounds. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel, and mutations in its gene cause cystic fibrosis. elsevierpure.com Small molecules known as potentiators can enhance the channel gating function of CFTR protein at the cell surface. elsevierpure.com While various chemical scaffolds are being investigated for CFTR potentiation, there is no specific information in the reviewed literature detailing the activity of this compound derivatives for this target. Research into CFTR modulators has identified other heterocyclic compounds, but a direct link to this specific tetrahydroindole scaffold has not been established. elsevierpure.comnih.govnih.gov

Glycogen (B147801) Synthase Activation

Glycogen synthase is the rate-limiting enzyme in the synthesis of glycogen. Its activation is a key process in glucose metabolism. Based on the available scientific literature, there is no significant information to suggest that this compound derivatives have been investigated as activators of glycogen synthase.

Interactions with Receptors and Ion Channels

While information on direct ion channel interactions is limited, derivatives of the 4,5,6,7-tetrahydro-1H-indole core have been developed as potent inhibitors of several growth factor receptor tyrosine kinases. Specifically, a series of 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones have shown inhibitory activity against receptors crucial for angiogenesis and tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ).

These compounds function as ATP-competitive inhibitors. The tetrahydroindole moiety serves as a key pharmacophore that occupies a hydrophobic pocket near the ATP-binding site of the kinase domain. Structure-activity relationship studies have revealed that modifications on the tetrahydroindole ring significantly impact potency and selectivity. For instance, incorporating a propionic acid group at the C-3' position of the tetrahydroindole ring yielded some of the most potent inhibitors against VEGF, FGF, and PDGF receptors.

CompoundTarget ReceptorIC₅₀ (nM)
9dVEGF-R2 (Flk-1/KDR)4
9hFGF-R180
9bPDGF-Rβ4

This table displays the inhibitory concentrations (IC₅₀) of select 3-substituted indolin-2-ones containing the tetrahydroindole moiety against various receptor tyrosine kinases.

Notably, these compounds were found to be inactive when tested against Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase, indicating a degree of selectivity.

Mechanistic Studies of Antimicrobial Activity

Derivatives of the indole nucleus have demonstrated a wide array of antimicrobial activities. researchgate.netchula.ac.th The structural framework of these compounds makes them suitable for drug development, as they can mimic peptide structures and bind to various enzymes in microorganisms. researchgate.net

Antibacterial Mechanisms

The antibacterial action of indole derivatives is multifaceted and can involve several key bacterial processes. While direct studies on this compound are limited, research on related heterocyclic compounds provides insight into probable mechanisms. One potential target is muramoyltetrapeptide carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. mdpi.com Molecular docking studies on similar heterocyclic structures suggest that inhibition of this enzyme is a plausible mechanism of antibacterial activity. mdpi.com

Another significant factor in bacterial resistance is the action of efflux pumps, which expel antibiotics from the bacterial cell. nih.gov Studies have shown that certain indole derivatives can counteract these pumps, such as the NorA efflux pump in Staphylococcus aureus, which is a primary contributor to antibiotic resistance. nih.gov The investigation of novel indole derivatives continues to be a promising avenue for combating multidrug-resistant bacteria. chula.ac.th

Research into various substituted indole derivatives has identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The specific substitutions on the indole ring play a crucial role in determining the spectrum and potency of antibacterial action. researchgate.net

Table 1: Potential Antibacterial Mechanisms of Indole Derivatives

Proposed Mechanism Target Organism(s) Supporting Evidence
Inhibition of Cell Wall Synthesis Gram-positive and Gram-negative bacteria Docking studies predicting inhibition of LD-carboxypeptidase. mdpi.com
Efflux Pump Inhibition Staphylococcus aureus Studies on the NorA efflux pump. nih.gov
Broad-spectrum Activity Various bacterial strains Screening of diverse indole derivatives against multiple pathogens. nih.govnih.gov

Antifungal Mechanisms

The antifungal properties of indole derivatives are also a significant area of research, with several compounds showing promising activity against a range of fungal pathogens. nih.govsemanticscholar.org A primary mechanism of action for many antifungal agents is the inhibition of cytochrome P450-dependent enzymes, which are crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov

Docking studies on certain tetrahydrothiazolo[2,3-a]isoindole derivatives, which share a heterocyclic core, have suggested that their antifungal activity can be attributed to the inhibition of the CYP51 enzyme (lanosterol 14α-demethylase). nih.gov This inhibition disrupts ergosterol production, leading to impaired membrane function and fungal cell death. These compounds have demonstrated potent activity against various fungal species, in some cases exceeding that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Furthermore, indole derivatives linked to other heterocyclic moieties, such as triazoles, have shown excellent antifungal activity against resistant species like Candida krusei. nih.gov This suggests that the indole scaffold can be effectively combined with other pharmacophores to develop novel and potent antifungal agents. nih.gov

Investigation of Antiviral Mechanisms

The indole scaffold is present in several antiviral drugs, highlighting its importance in the development of new antiviral therapies. researchgate.netnih.gov While specific mechanistic studies on this compound are not extensively documented, the broader class of indole derivatives has been investigated for activity against various viruses. mdpi.com

The mechanisms of action for antiviral indole derivatives can vary widely depending on the specific virus and the chemical structure of the compound. For instance, some pyrazole (B372694) derivatives, another class of N-heterocyclic compounds, have been shown to act as non-nucleoside reverse transcriptase inhibitors, preventing the replication of HIV-1. nih.gov Other heterocyclic compounds have demonstrated efficacy against a range of viruses by inhibiting viral replication or protein production. nih.gov Given the structural versatility of the indole nucleus, it is plausible that its derivatives could be designed to target various stages of the viral life cycle.

Anti-inflammatory Pathways

Indole alkaloids have been identified as potent anti-inflammatory agents, with research pointing to their ability to modulate key inflammatory pathways. nih.govsci-hub.se These compounds can significantly suppress the production of pro-inflammatory mediators. sci-hub.se

One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. sci-hub.se NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). sci-hub.seresearchgate.net By inhibiting NF-κB activation, indole derivatives can effectively downregulate the production of these inflammatory molecules. sci-hub.se

Additionally, some indole alkaloids have been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a significant role in inflammation. researchgate.net The anti-inflammatory effects of these compounds are often associated with the suppression of iNOS and COX-2 expression in stimulated macrophages. sci-hub.se

Table 2: Anti-inflammatory Pathways Targeted by Indole Derivatives

Pathway/Target Effect Key Mediators Affected
NF-κB Signaling Inhibition TNF-α, IL-6, iNOS, COX-2 sci-hub.seresearchgate.net
MAPK Signaling Inhibition Downstream inflammatory responses researchgate.net
Pro-inflammatory Mediators Suppression Nitric Oxide (NO), Prostaglandin E2 (PGE2) sci-hub.se

Theoretical Basis for Antihypertensive Effects

The potential for indole derivatives to exhibit antihypertensive activity is supported by studies on structurally related compounds that interact with the cardiovascular system. nih.govnih.gov A pyrrolo analogue of labetalol, where an indole ring serves as a bioisostere for a phenol (B47542) group, has demonstrated blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov

The mechanism for this activity was identified as nonselective beta-adrenoceptor antagonism, coupled with weaker alpha-1 adrenoceptor antagonism. nih.gov This dual-action mechanism is characteristic of some third-generation beta-blockers. The interaction with beta-adrenoceptors is thought to be mediated through hydrogen bond formation. nih.gov

While not a direct indole derivative, research on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives has also shown that the introduction of a 1-isopropyl group is a key structural feature for antihypertensive activity. nih.gov These compounds elicited antihypertensive effects without the reflex tachycardia often associated with traditional calcium channel blockers. nih.gov This suggests that the 1-isopropyl substitution on a heterocyclic core, such as that in this compound, could be a critical determinant for potential antihypertensive properties, possibly through mechanisms involving adrenergic receptors.

Other Potential Biological Activities

The versatile indole scaffold is a common feature in a multitude of biologically active compounds, suggesting that derivatives of this compound may possess a broad range of pharmacological properties beyond those already discussed. researchgate.netchula.ac.thmdpi.com Reviews of indole derivatives have highlighted their potential as:

Anticancer agents: Many indole alkaloids exhibit cytotoxic activity against various cancer cell lines. mdpi.com

Antioxidant agents: The indole nucleus can act as a scavenger of free radicals. nih.gov

Anticonvulsant agents: Certain indole-based compounds have shown activity in models of epilepsy. chula.ac.th

Antidiabetic agents: Some derivatives have been investigated for their ability to modulate glucose metabolism. nih.gov

Antimalarial and Antiplasmodial agents: The indole structure is found in compounds with activity against malaria parasites. mdpi.comnih.gov

These diverse activities underscore the significant potential of the indole chemical space in drug discovery and development. researchgate.net

Oxidative Dearomatization in Biological Contexts

Oxidative dearomatization is a crucial transformation in the biosynthesis of many natural products and a key strategy in synthetic organic chemistry to create complex three-dimensional molecules from flat aromatic precursors. In biological systems, this process is often mediated by enzymes such as cytochrome P450s. For the 4,5,6,7-tetrahydro-1H-indole core, oxidative dearomatization can lead to the formation of highly reactive intermediates or stable, biologically active products.

A significant application of this process is in the synthesis of alkaloids. For instance, the oxidative dearomatization of 4,5,6,7-tetrahydroindole intermediates has been utilized as a key step in the formal total syntheses of various Erythrina- and Lycorine-type alkaloids. nih.gov This synthetic strategy mimics potential biosynthetic pathways and underscores the importance of the tetrahydroindole scaffold as a precursor to complex natural products. The reaction typically proceeds via a facile one-pot approach, combining a thermally induced cyclization with an oxidant-promoted oxidative dearomatization to yield 5,6-dihydro-1H-indol-2(4H)ones. nih.gov

While direct evidence of in vivo oxidative dearomatization of this compound is not extensively documented, the chemical feasibility of this transformation suggests that it could be a metabolic pathway for such compounds. The resulting dearomatized products could exhibit distinct biological activities or be intermediates in the formation of other metabolites.

Potential as Fragment-Based Drug Discovery Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. This method relies on screening small, low-molecular-weight compounds (fragments) that can bind to a biological target with high ligand efficiency. The 4,5,6,7-tetrahydro-1H-indole nucleus is an attractive scaffold for FBDD due to its rigid bicyclic structure, which provides a well-defined vector for substituent placement, and its synthetic tractability.

Derivatives of the 4,5,6,7-tetrahydro-1H-indole scaffold have been successfully employed in the development of potent and selective inhibitors for a range of protein kinases, which are crucial targets in oncology and inflammatory diseases. For example, a series of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones were identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2), fibroblast growth factor receptor 1 (FGF-R1), and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases. nih.gov Another study detailed the discovery of aminopropyl tetrahydroindole-based indolin-2-ones as selective and potent inhibitors of the non-receptor tyrosine kinases Src and Yes. nih.gov

The N-isopropyl group in this compound can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. It can influence solubility, metabolic stability, and binding interactions with the target protein. The exploration of different N-substituents on the tetrahydroindole core is a common strategy in lead optimization to fine-tune the biological activity and physicochemical properties of the resulting compounds.

The versatility of the tetrahydroindole scaffold allows for its incorporation into larger, more complex molecules with tailored biological activities. Its use as a fragment in FBDD campaigns can provide a valuable starting point for the development of new therapeutics targeting a wide array of diseases.

Q & A

Q. What are the established synthetic methodologies for 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole?

The synthesis of 4,5,6,7-tetrahydro-1H-indole derivatives typically involves metal-catalyzed cyclization or tandem coupling-cyclization reactions. A prominent method is the one-pot tandem Sonogashira coupling/5-endo-dig cyclization using aminopropargylic alcohols and aryl iodides . Key steps include:

  • Reagents : Pd(dba)₂ (0.05 equiv), CuI (0.1 equiv), diethylamine (20 equiv), and triphenylphosphine (0.1 equiv).
  • Conditions : Stirring under nitrogen at ambient temperature (10–20 hours), followed by reflux (8–12 hours).
  • Workup : Extraction with CH₂Cl₂, drying over Na₂SO₄, and purification via flash chromatography (petroleum ether/EtOAc gradient).
Starting MaterialProduct YieldReference
Aminopropargylic alcohol 46a-e77–85%

Q. How can researchers characterize this compound using spectroscopic techniques?

1H/13C NMR and TLC are critical for structural validation. For example, 1H NMR of 4-(1-benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)aniline (a derivative) shows:

  • δ 1.73–1.88 (m, 4H, cyclohexene protons).
  • δ 3.64 (s, 2H, benzyl CH₂).
  • δ 6.06 (s, 1H, indole NH) .
    13C NMR confirms the cyclohexene (δ 22.4–23.8 ppm) and aromatic carbons (δ 115.0–145.3 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the one-pot Sonogashira/cyclization synthesis?

Key variables to optimize include:

  • Catalyst loading : Increasing Pd(dba)₂ to 0.1 equiv may enhance cyclization efficiency but risks side reactions.
  • Temperature gradient : Gradual heating (e.g., 40°C → 80°C) during cyclization reduces decomposition.
  • Solvent polarity : Substituting diethylamine with morpholine (higher boiling point) may improve reflux stability .
  • Monitoring : Real-time TLC (petroleum ether/EtOAc 3:1) ensures reaction progress without over-refluxing.

Q. How should researchers resolve contradictions in spectral data interpretation, such as unexpected splitting patterns in NMR?

Unexpected splitting may arise from conformational dynamics or residual coupling . For example:

  • Overlapping multiplets (e.g., δ 2.35–2.69 ppm in 1H NMR) suggest hindered rotation in the tetrahydroindole ring.
  • Integration discrepancies : Verify solvent purity (e.g., CDCl₃ deuteration level) and calibrate NMR referencing (e.g., TMS vs. residual solvent peaks) .
    Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR can clarify ambiguous assignments.

Q. What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?

  • In vitro antiviral assays : Test HCV replicase inhibition using genotype-specific replicon systems (e.g., genotype 1b or 2a) .
  • Dose-response analysis : Use EC₅₀/CC₅₀ ratios to assess selectivity.
  • Structure-activity relationship (SAR) : Introduce substituents at the isopropyl or indole N-position to probe steric/electronic effects.
DerivativeHCV Genotype 1b EC₅₀ (μM)Selectivity Index (CC₅₀/EC₅₀)
2-Phenyl analog0.12 ± 0.03>833

Q. How can researchers design experiments to study the compound’s stability under varying pH and oxidative conditions?

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis.
  • Oxidative stress : Expose to H₂O₂ (1–10 mM) or cytochrome P450 enzymes, then monitor degradation via LC-MS.
  • Light sensitivity : Conduct accelerated photostability studies using ICH Q1B guidelines .

Methodological Considerations

  • Safety protocols : Handle tetrahydroindoles in a fume hood; use PPE for skin/eye protection (irritation risk: Category 2) .
  • Data validation : Cross-reference synthetic yields and spectral data with published procedures (e.g., Sundberg’s Indoles ).

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